what are the chemical properties of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone
what are the chemical properties of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone
An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone: Properties, Synthesis, and Potential Applications
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone. As a member of the butyrophenone class of compounds, this molecule holds significant interest for researchers and professionals in drug development, particularly in the realm of central nervous system (CNS) therapeutics. The presence of a fluorine atom on the phenyl ring and a protected carbonyl group in the form of a dioxane ring imparts unique characteristics that are explored in detail throughout this document. Butyrophenones are a well-established class of organic compounds, with many derivatives finding use as antipsychotic medications.[1] The strategic incorporation of fluorine is a common practice in modern drug discovery to enhance metabolic stability, potency, and pharmacokinetic profiles.[2][3]
Chemical Structure and Nomenclature
The chemical structure of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone comprises a butyrophenone core with two key modifications. Firstly, a fluorine atom is substituted at the meta-position (3') of the phenyl ring. Secondly, the terminal aldehyde of a longer chain precursor is protected as a 5,5-dimethyl-1,3-dioxane acetal.
Systematic IUPAC Name: 1-(3-fluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Synonyms: 3'-fluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
Chemical Formula: C₁₆H₂₁FO₃
Molecular Weight: 280.34 g/mol [4]
DOT Script for Chemical Structure:
Caption: Proposed synthetic workflow for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone.
Step-by-Step Methodology
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Protection of the Aldehyde: The synthesis would likely begin with a commercially available precursor containing a terminal aldehyde and a carboxylic acid. The aldehyde would be protected as a 5,5-dimethyl-1,3-dioxane acetal by reacting it with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. This step is crucial to prevent the aldehyde from participating in subsequent reactions.
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Activation of the Carboxylic Acid: The carboxylic acid of the protected intermediate would then be activated, for example, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride.
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Friedel-Crafts Acylation: The activated acyl chloride would then be reacted with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This Friedel-Crafts acylation would introduce the 3-fluorophenyl ketone moiety.
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Work-up and Purification: The reaction mixture would be quenched with water or a dilute acid, followed by extraction with an organic solvent. The crude product would then be purified using techniques such as column chromatography or recrystallization.
Chemical Reactivity and Stability
The reactivity of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone is governed by its principal functional groups: the ketone, the fluorinated aromatic ring, and the dioxane acetal.
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Ketone Group: The carbonyl group is susceptible to reduction to a secondary alcohol using reducing agents like sodium borohydride. It can also undergo nucleophilic addition reactions at the carbonyl carbon.
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Fluorinated Aromatic Ring: The fluorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution, though such reactions are generally less favorable than on an unsubstituted benzene ring. The C-F bond is typically strong and stable.
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Dioxane Acetal: The dioxane group is stable under neutral and basic conditions but can be hydrolyzed with aqueous acid to deprotect the aldehyde functionality. This allows for further synthetic modifications at that position.
Stability: Halogenated organic compounds can exhibit instability under certain storage conditions, particularly in solution. [5]It is recommended to store the compound in a cool, dry, and dark place to minimize degradation.
Potential Applications in Drug Discovery
Butyrophenones are a significant class of antipsychotic drugs. [1]The parent compound, 4-chloro-4'-fluorobutyrophenone, is a key intermediate in the synthesis of drugs like Haloperidol. [1]These compounds typically exert their effects by acting as antagonists at dopamine D2 receptors and, in some cases, at serotonin receptors. [6][7] The subject molecule, with its 3'-fluoro substitution, represents a structural analog to these established CNS agents. The introduction of fluorine can modulate receptor binding affinity, selectivity, and metabolic stability. [3]Therefore, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone is a promising candidate for further investigation in the following areas:
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Lead compound for novel antipsychotics: Its structural similarity to known antipsychotics makes it a valuable starting point for the development of new drugs for schizophrenia and other psychotic disorders.
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Tool compound for pharmacological research: It can be used as a research tool to probe the structure-activity relationships of butyrophenone-based receptor ligands.
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Intermediate for further chemical synthesis: The protected aldehyde and the reactive ketone provide two handles for further chemical modifications to generate a library of related compounds for screening.
Hypothesized Mechanism of Action
DOT Script for Hypothesized Mechanism of Action:
Caption: Hypothesized antagonistic action at the dopamine D2 receptor.
Analytical and Spectroscopic Characterization
A comprehensive analytical characterization of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone would involve the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, the aliphatic chain protons, the dioxane ring protons, and the gem-dimethyl groups. The coupling patterns of the aromatic protons would confirm the 3'-substitution pattern.
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¹³C NMR would show distinct resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), the aliphatic carbons, and the dioxane carbons.
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¹⁹F NMR would exhibit a singlet corresponding to the single fluorine atom on the phenyl ring.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) would be expected around 1680-1700 cm⁻¹. Bands corresponding to C-F stretching and C-O stretching of the dioxane would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern could provide further structural information.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.
Conclusion
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone is a synthetically accessible molecule with significant potential in the field of medicinal chemistry. Its structural features, particularly the fluorinated butyrophenone core, suggest a high likelihood of activity at dopamine and/or serotonin receptors. While further experimental validation is required, the information presented in this guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for future research and development efforts involving this promising compound.
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